
4-Hydroxy Propofol 1-O-|A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Propofol 1-O-|A-D-Glucuronide is a metabolite of Propofol, a widely used intravenous anesthetic. This compound is formed through the process of glucuronidation, where Propofol is conjugated with glucuronic acid by the action of uridine diphosphate glucuronosyltransferases. The addition of a hydroxy group at position 4 further modifies the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves the glucuronidation of Propofol. This reaction typically occurs in the liver, where uridine diphosphate glucuronosyltransferases catalyze the conjugation of Propofol with glucuronic acid. The reaction conditions include the presence of uridine diphosphate-glucuronic acid as a co-substrate and an appropriate pH environment .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct. laboratory synthesis can be achieved using isolated enzymes or liver microsomes to replicate the glucuronidation process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide primarily undergoes conjugation reactions. It is less reactive towards oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid and uridine diphosphate glucuronosyltransferases. The reaction is typically carried out in a buffered solution at physiological pH .
Major Products: The major product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal physiological conditions .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Propofol 1-O-|A-D-Glucuronide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Propofol and its pharmacokinetics
Biology: The compound is studied to understand the role of glucuronidation in drug metabolism and the activity of uridine diphosphate glucuronosyltransferases
Medicine: Research on this metabolite helps in understanding the clearance and side effects of Propofol, contributing to safer anesthetic practices
Industry: Although not widely used industrially, it serves as a model compound for studying glucuronidation processes in drug development
Wirkmechanismus
The mechanism of action of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves its formation through the glucuronidation of Propofol. This process is catalyzed by uridine diphosphate glucuronosyltransferases, which transfer glucuronic acid to Propofol, enhancing its solubility and facilitating its excretion . The molecular targets include the enzymes involved in the glucuronidation pathway and the transient receptor potential vanilloid subtype-1 (TRPV1) receptor, which is modulated by Propofol .
Vergleich Mit ähnlichen Verbindungen
Propofol: The parent compound, used as an anesthetic
Propofol Glucuronide: Another glucuronidated metabolite of Propofol
4-Hydroxy Propofol: A hydroxylated metabolite of Propofol
Uniqueness: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide is unique due to its specific glucuronidation at the hydroxy group at position 4. This modification enhances its solubility and excretion, distinguishing it from other Propofol metabolites .
Eigenschaften
Molekularformel |
C18H26O8 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1 |
InChI-Schlüssel |
OCSNDZGMSQTRGL-GFTGQGQXSA-N |
Isomerische SMILES |
CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


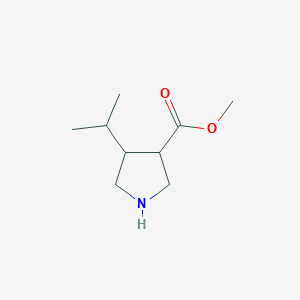
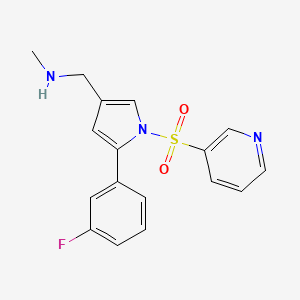
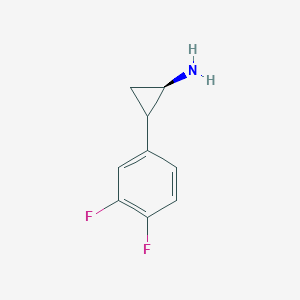
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
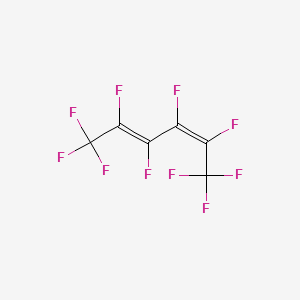
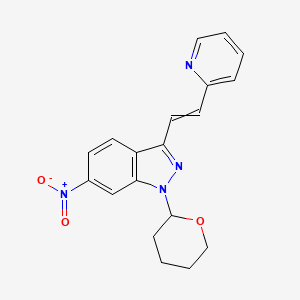
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
